(D-Leu6)-LHRH (1-8)

Peptide screening GnRH receptor research Structure-activity relationship

This octapeptide (C52H72N14O12) is a structurally distinct LHRH fragment. The D-Leu6 substitution enhances enzymatic stability compared to native sequences, while the (1-8) truncation removes the C-terminal motif critical for full activation. This unique profile makes it a valuable tool for SAR studies, receptor binding assays, and stability optimization research. Sourcing this specific analog ensures experimental reproducibility.

Molecular Formula C54H73F3N14O14
Molecular Weight 1199.2 g/mol
Cat. No. B12293715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Leu6)-LHRH (1-8)
Molecular FormulaC54H73F3N14O14
Molecular Weight1199.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5.C(=O)(C(F)(F)F)O
InChIInChI=1S/C52H72N14O12.C2HF3O2/c1-27(2)18-37(45(71)60-36(51(77)78)10-7-17-56-52(53)54)61-46(72)38(19-28(3)4)62-47(73)39(20-29-11-13-32(68)14-12-29)63-50(76)42(25-67)66-48(74)40(21-30-23-57-34-9-6-5-8-33(30)34)64-49(75)41(22-31-24-55-26-58-31)65-44(70)35-15-16-43(69)59-35;3-2(4,5)1(6)7/h5-6,8-9,11-14,23-24,26-28,35-42,57,67-68H,7,10,15-22,25H2,1-4H3,(H,55,58)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,63,76)(H,64,75)(H,65,70)(H,66,74)(H,77,78)(H4,53,54,56);(H,6,7)
InChIKeyLZLMAVOVSHAXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Leu6)-LHRH (1-8) Procurement Guide: Fragment Peptide Specifications and Comparative Profile


(D-Leu6)-LHRH (1-8) (CAS: 112642-14-5) is a synthetic truncated analog of luteinizing hormone-releasing hormone (LHRH/GnRH), consisting of the N-terminal eight residues of the native decapeptide with a D-Leucine substitution at position 6 . The compound is an octapeptide with molecular formula C52H72N14O12 and molecular weight of 1085.21 g/mol [1]. It is utilized as a research tool in peptide screening applications for studying GnRH receptor interactions, protein binding, and functional epitope mapping .

(D-Leu6)-LHRH (1-8) Substitution Risk Analysis: Why Fragment Identity Determines Experimental Outcome


Generic substitution of LHRH-related peptides is scientifically unsound due to substantial structural divergence among analogs, including sequence truncation (full decapeptide versus 1-8 fragment), D-amino acid identity at position 6 (D-Leu versus D-Trp versus D-Ser(tBu) versus D-Ala), C-terminal modifications (free acid versus ethylamide versus Pro-NHEt), and overall length. These structural differences directly translate to quantifiable variation in receptor binding affinity, enzymatic stability, and functional activity [1]. A truncated (1-8) fragment bearing a specific D-amino acid substitution is a structurally distinct chemical entity and cannot be presumed interchangeable with other position-6 variants, full-length agonists, or unmodified fragments [2].

(D-Leu6)-LHRH (1-8) Differentiation Evidence: Comparative Performance Data for Procurement Decisions


Evidence Gap Notification: Absence of Direct Quantitative Comparator Data for (D-Leu6)-LHRH (1-8)

A comprehensive search of primary research literature and authoritative databases reveals that (D-Leu6)-LHRH (1-8) lacks published direct head-to-head quantitative comparative data against its most relevant analogs. The compound is described as a tool identified via peptide screening for research applications including protein interaction studies and epitope mapping [1], but no peer-reviewed studies report receptor binding affinity (Ki/IC50 values), in vitro functional potency (EC50 values), or enzymatic stability half-life measurements specifically for this octapeptide. The absence of such data precludes meaningful quantitative differentiation at this time. Users considering procurement should be aware that differentiation claims cannot be substantiated with direct comparative evidence and must rely on class-level inference from related D-Leu6-substituted LHRH analogs [2][3]. For applications requiring defined binding affinity or functional potency parameters, alternative LHRH analogs with published characterization data (e.g., leuprolide, triptorelin) should be considered.

Peptide screening GnRH receptor research Structure-activity relationship

Class-Level Stability Inference: D-Leu6 Modification Confers Enhanced Proteolytic Resistance in LHRH Analogs

Comparative degradation studies demonstrate that LHRH analogs bearing D-Leu6 substitution exhibit substantially prolonged gonadotropin-releasing activity relative to both native LHRH and alternative D-amino acid variants. Specifically, D-Leu6-EA10-LHRH retained its biological activity significantly longer than D-Ser(tBu)6-EA10-LHRH following exposure to hypothalamic peptidases, indicating superior resistance to enzymatic inactivation [1]. This stability advantage is attributed to the D-configuration at position 6, which impedes cleavage at the Gly6-Leu7 bond by endopeptidases [2]. While this evidence derives from full-length analogs rather than the 1-8 fragment specifically, the D-Leu6 modification is the critical structural determinant of enhanced stability across the LHRH analog class.

Enzymatic stability Protease resistance Peptide engineering

Receptor Binding Affinity Benchmarking: Comparative ID50 Values for D-Leu6-Substituted LHRH Analog

In competitive radioligand binding assays using rat anterior pituitary membranes, a D-Leu6-containing LHRH analog ([D-Leu6]des-Gly10-LHRH N-ethylamide) demonstrated high-affinity receptor interaction, with native mammalian LHRH exhibiting an ID50 of 3.39 nM for inhibition of 125I-labeled analog binding [1]. The ED50 values for LH release from rat pituitary cells were 0.0166 nM for the D-Leu6 analog, compared to 0.455 nM for mammalian LHRH, representing an approximately 27-fold higher potency [1]. While this data pertains to a full-length analog with C-terminal ethylamide modification rather than the 1-8 fragment, it establishes the class-level binding potency achievable with D-Leu6 substitution at position 6 and provides a benchmark for comparative assessment of LHRH-related peptides.

Receptor binding Radioligand assay Pituitary membrane

In Vivo Biological Activity Comparison: Cyclic D-Leu6-LHRH Analog Demonstrates Efficacy Comparable to Clinical Agonist

A rationally designed cyclic LHRH analog containing D-Leu6 substitution, cyclo(1-10)[Pro1, d-Leu6, BABA10] LHRH, demonstrated testosterone release in C57/B16 mice that was comparable to that of leuprolide, a clinically established LHRH agonist [1]. This cyclic analog also exhibited enhanced in vitro and in vivo stability and improved pharmacokinetics compared to both its linear counterpart and leuprolide [1]. The D-Leu6 residue within this cyclic scaffold contributes to the observed biological activity, supporting the class-level inference that D-Leu6 is a validated substitution for achieving LHRH receptor activation in vivo. However, this evidence does not directly address the activity of the linear (1-8) fragment.

In vivo efficacy Testosterone release Preclinical model

Structural Differentiation: (D-Leu6)-LHRH (1-8) as a Truncated Fragment Distinct from Full-Length Agonists

(D-Leu6)-LHRH (1-8) (sequence: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg) is structurally differentiated from therapeutic LHRH agonists by its C-terminal truncation after position 8, lacking both Pro9 and the C-terminal Gly10-NH2 present in native LHRH and clinical analogs such as leuprolide [1]. This truncation fundamentally alters the molecular weight (1085.21 vs ~1200-1300 for full-length analogs) and removes structural elements known to be critical for high-affinity receptor binding and full agonist activity. The 1-8 fragment represents a distinct chemical entity that cannot be assumed to possess the agonist properties of full-length decapeptide analogs. Its primary documented utility is as a peptide screening tool for protein interaction and epitope mapping studies .

Peptide structure Sequence truncation Fragment library

In Vivo LHRH Agonist Activity: D-Leu6-Containing Analogs Demonstrate Potent Gonadotropin Modulation

A D-Leu6-substituted LHRH agonist analog, [D-Leu6, des-Gly-NH2(10)]LHRH ethylamide, administered to male rats at doses of 40-200 ng for 7 days, produced a maximal 80% reduction in testicular LH/hCG receptor levels, with once-daily injection proving as effective as three daily injections [1]. Treatment also significantly reduced testis and seminal vesicle weights and plasma testosterone levels [1][2]. This demonstrates that D-Leu6-containing LHRH analogs can exert potent in vivo pharmacological effects on the pituitary-gonadal axis. However, this evidence pertains to a full-length analog with C-terminal ethylamide modification and does not predict the in vivo activity of the truncated (1-8) fragment.

In vivo pharmacology LH/hCG receptor Gonadotropin

(D-Leu6)-LHRH (1-8) Recommended Applications: Evidence-Based Use Cases for Research Procurement


Peptide Library Screening and Hit Identification

As a polypeptide identified through peptide screening, (D-Leu6)-LHRH (1-8) is appropriate for inclusion in peptide libraries for protein interaction studies, functional analysis, and epitope mapping, particularly in agent research and development contexts. Its truncated (1-8) structure provides a distinct binding profile compared to full-length LHRH analogs, making it useful for structure-activity relationship (SAR) studies investigating the contribution of C-terminal residues to receptor recognition. The D-Leu6 modification confers enhanced stability relative to native sequence fragments, improving its utility as a screening tool [1].

GnRH Receptor Fragment Interaction Studies

The (1-8) truncation removes the Pro9-Gly10-NH2 C-terminal motif present in full-length LHRH agonists and antagonists, which is known to be critical for high-affinity receptor binding and signal transduction. This truncated fragment is therefore suited for studies designed to dissect the minimal structural requirements for GnRH receptor interaction, or for investigations where reduced receptor activation is experimentally desirable. Researchers studying partial agonism, antagonism, or allosteric modulation of the GnRH receptor may find this fragment a valuable comparator tool [1].

Proteolytic Stability Comparative Studies

Class-level evidence demonstrates that D-Leu6 substitution confers enhanced resistance to enzymatic degradation by hypothalamic peptidases compared to native LHRH and other D-amino acid variants such as D-Ser(tBu)6 [1]. Researchers investigating peptide stability, protease resistance mechanisms, or developing stability-optimized GnRH analogs may employ (D-Leu6)-LHRH (1-8) as a comparator or scaffold for systematic structure-stability relationship studies. The D-Leu6 modification impedes cleavage at the Gly6-Leu7 bond, providing a defined structural element for probing degradation pathways.

Antibody Generation and Epitope Mapping

The defined octapeptide sequence of (D-Leu6)-LHRH (1-8), incorporating both native LHRH residues and the D-Leu6 modification, makes it suitable as an antigen or immunogen for generating antibodies against specific LHRH epitopes. Peptide screening applications include epitope screening for antibody development, where the truncated sequence may enable fine epitope discrimination not achievable with full-length LHRH or longer analogs [1]. The D-amino acid substitution may also influence immunogenicity profiles compared to all-L-amino acid fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-Leu6)-LHRH (1-8)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.